molecular formula C22H20N2O7 B11690902 4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene

4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene

Cat. No.: B11690902
M. Wt: 424.4 g/mol
InChI Key: KLQZNUGWWBHASX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene is an organic compound with a complex structure that includes benzene rings, nitro groups, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include nitration, etherification, and benzylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and ether linkages play a crucial role in its reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-2-methylphenylboronic Acid
  • 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate

Uniqueness

4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous.

Properties

Molecular Formula

C22H20N2O7

Molecular Weight

424.4 g/mol

IUPAC Name

4-methyl-1-nitro-2-[2-(2-nitro-4-phenylmethoxyphenoxy)ethoxy]benzene

InChI

InChI=1S/C22H20N2O7/c1-16-7-9-19(23(25)26)22(13-16)30-12-11-29-21-10-8-18(14-20(21)24(27)28)31-15-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3

InChI Key

KLQZNUGWWBHASX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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